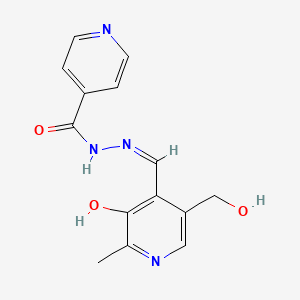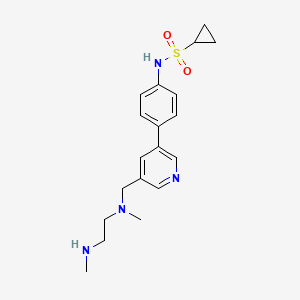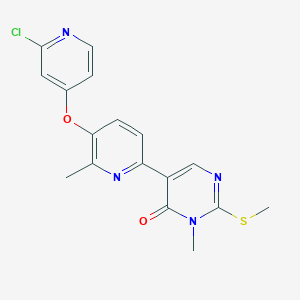
m-PEG16-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
m-PEG16-acid is synthesized through the reaction of polyethylene glycol with methoxy and carboxylic acid functional groups. The terminal carboxylic acid readily reacts with primary and secondary amines under EDC, DCC, HATU, or other amide coupling conditions to form a stable amide bond . The carboxylic acid end of this compound enables facile conjugation to primary amine-containing biomolecules, such as peptides, proteins, and antibodies, using standard coupling techniques .
Industrial Production Methods
The industrial production of this compound involves the large-scale synthesis of polyethylene glycol derivatives, followed by functionalization with methoxy and carboxylic acid groups. The process typically includes purification steps to achieve high purity levels (≥98%) and ensure the compound’s suitability for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
m-PEG16-acid undergoes various chemical reactions, including:
Amide Coupling Reactions: The carboxylic acid group reacts with primary and secondary amines to form stable amide bonds
Esterification Reactions: The carboxylic acid group can react with alcohols to form esters.
Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for activating the carboxylic acid group for amide coupling.
DCC (N,N’-Dicyclohexylcarbodiimide): Another reagent for activating the carboxylic acid group.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): A coupling reagent for amide bond formation.
Major Products Formed
Amides: Formed from the reaction of the carboxylic acid group with amines.
Esters: Formed from the reaction of the carboxylic acid group with alcohols.
Scientific Research Applications
m-PEG16-acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of m-PEG16-acid involves its ability to form stable amide bonds with primary amine-containing biomolecules. This conjugation enhances the solubility, stability, and bioavailability of the target molecules . The hydrophilic PEG chain increases the water solubility of the overall compound, allowing for efficient delivery of the drug or biomolecule .
Comparison with Similar Compounds
Similar Compounds
m-PEG8-acid: A shorter PEG linker with similar functional groups.
m-PEG12-acid: Another PEG linker with a different chain length.
m-PEG16-alcohol: A PEG linker with a terminal alcohol group instead of a carboxylic acid.
Uniqueness
m-PEG16-acid is unique due to its 16-unit PEG chain, which provides an optimal balance between hydrophilicity and molecular size. This makes it particularly suitable for applications requiring enhanced solubility and stability of conjugated biomolecules .
Properties
Molecular Formula |
C34H68O18 |
|---|---|
Molecular Weight |
764.9 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C34H68O18/c1-37-4-5-39-8-9-41-12-13-43-16-17-45-20-21-47-24-25-49-28-29-51-32-33-52-31-30-50-27-26-48-23-22-46-19-18-44-15-14-42-11-10-40-7-6-38-3-2-34(35)36/h2-33H2,1H3,(H,35,36) |
InChI Key |
BFUALTYCRDISSD-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
![4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B15073473.png)
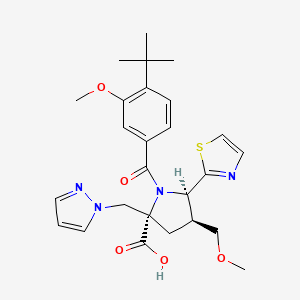
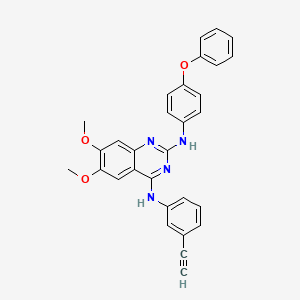
![5-[(4-Chlorophenyl)methylsulfanyl]-2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,2,4-triazol-3-amine](/img/structure/B15073496.png)
![(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid](/img/structure/B15073503.png)
![(1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine](/img/structure/B15073504.png)
![(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid](/img/structure/B15073511.png)
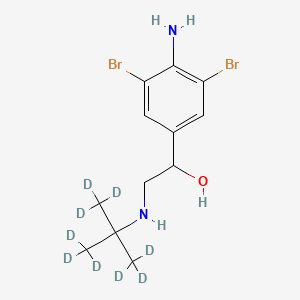
![4-[[1-[[4-Amino-1-(3-naphthalen-1-ylpropylamino)-1,4-dioxobutan-2-yl]carbamoyl]cyclohexyl]amino]-4-oxo-3-[[4-(phosphonomethyl)phenyl]methyl]butanoic acid](/img/structure/B15073522.png)
